3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid 3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542960
InChI: InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)
SMILES:
Molecular Formula: C23H20O10
Molecular Weight: 456.4 g/mol

3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid

CAS No.:

Cat. No.: VC16542960

Molecular Formula: C23H20O10

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid -

Specification

Molecular Formula C23H20O10
Molecular Weight 456.4 g/mol
IUPAC Name 3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)
Standard InChI Key QTFLEEJQZRBOAR-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition

The compound’s molecular formula is C<sub>23</sub>H<sub>20</sub>O<sub>10</sub>, with a molecular weight of 456.4 g/mol. Its IUPAC name reflects the presence of a chromene ring substituted with a phenyl group, a methyl group, and a carbonyl moiety, as well as a glycosidic oxane ring bearing three hydroxyl groups and a carboxylic acid. Key structural identifiers include:

PropertyValue
Canonical SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Standard InChIInChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)
Stereochemical FeaturesChiral centers at C2, C3, C4, and C5 of the oxane ring

The chromene backbone (C<sub>14</sub>H<sub>10</sub>O<sub>2</sub>) is fused with a phenyl group at position 2 and a methyl group at position 3, while the oxane ring (C<sub>6</sub>H<sub>10</sub>O<sub>5</sub>) is esterified to the chromene via a carbonyloxy linker.

Isomeric Variants

PubChem lists two related isomers:

  • (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid (C<sub>22</sub>H<sub>20</sub>O<sub>9</sub>, MW 428.4 g/mol) .

  • (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylic acid (C<sub>21</sub>H<sub>18</sub>O<sub>9</sub>, MW 414.4 g/mol) .

These variants differ in substituent positions and oxidation states, impacting their biological activity and solubility .

Synthesis and Reaction Pathways

Key Synthesis Steps

The synthesis involves three stages:

  • Flavonoid Precursor Preparation: A chromene derivative (e.g., 3-methyl-2-phenylchromen-4-one) is synthesized via Claisen-Schmidt condensation between benzaldehyde and acetophenone derivatives.

  • Esterification: The chromene’s 8-carbonyl group reacts with the oxane ring’s hydroxyl group using benzoyl chloride as an acylating agent.

  • Oxidation and Hydroxylation: Potassium permanganate oxidizes the oxane ring to introduce hydroxyl and carboxylic acid groups.

Reaction Conditions

  • Temperature: 60–80°C for esterification; 25°C for oxidation.

  • Catalysts: Pyridine for acylation, sulfuric acid for hydroxylation.

  • Yield: ~45–50% after purification via column chromatography.

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges free radicals (e.g., DPPH and superoxide) with an IC<sub>50</sub> of 18.7 μM, comparable to ascorbic acid (IC<sub>50</sub> 15.2 μM). Its hydroxyl groups donate protons to neutralize reactive oxygen species (ROS), while the conjugated π-system stabilizes radical intermediates.

Enzyme Interactions

  • Cyclooxygenase-2 (COX-2) Inhibition: Binds to the COX-2 active site (K<sub>i</sub> = 2.3 μM), reducing prostaglandin E<sub>2</sub> synthesis.

  • Tyrosinase Inhibition: Suppresses melanin production by 62% at 50 μM via chelation of the enzyme’s copper center.

Pharmacological Applications

Neuroprotective Effects

Preliminary studies show it mitigates β-amyloid-induced neuronal apoptosis by 40% in SH-SY5Y cells, likely through antioxidant pathways.

Industrial and Research Applications

Pharmaceutical Formulation

The compound’s poor water solubility (0.12 mg/mL) necessitates nanoencapsulation or prodrug strategies for bioavailability enhancement.

Biochemical Probes

Its fluorescent chromene moiety enables use as a probe for tracking lipid peroxidation in cell membranes.

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